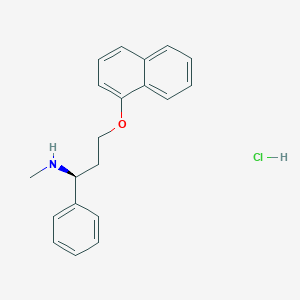
N-desmethyldapoxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-desmethyldapoxetine is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat premature ejaculation. This compound is formed through the N-demethylation of dapoxetine and retains some of the pharmacological properties of its parent compound .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-desmethyldapoxetine involves the N-demethylation of dapoxetine. One method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent degradation of the product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The process involves the same demethylation reaction but is optimized for large-scale production with considerations for safety, yield, and purity .
化学反応の分析
Types of Reactions
N-desmethyldapoxetine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its N-oxide form.
Reduction: The compound can be reduced back to its parent compound, dapoxetine.
Substitution: Various substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dapoxetine.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
N-desmethyldapoxetine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dapoxetine.
Biology: Investigated for its effects on serotonin reuptake and its potential as a therapeutic agent.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of premature ejaculation.
Industry: Utilized in the development of new SSRIs and related compounds
作用機序
N-desmethyldapoxetine exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action is similar to that of its parent compound, dapoxetine. The compound binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron, enhancing serotonergic neurotransmission .
類似化合物との比較
Similar Compounds
Dapoxetine: The parent compound, also an SSRI, used for the treatment of premature ejaculation.
Fluoxetine: Another SSRI with a similar mechanism of action but used primarily for depression.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
N-desmethyldapoxetine is unique in its specific application for premature ejaculation and its formation as a metabolite of dapoxetine. Unlike other SSRIs, it is specifically designed for short-term use and has a rapid onset of action .
特性
分子式 |
C20H22ClNO |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1 |
InChIキー |
USKHWFSVXPFHHA-FYZYNONXSA-N |
異性体SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
正規SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


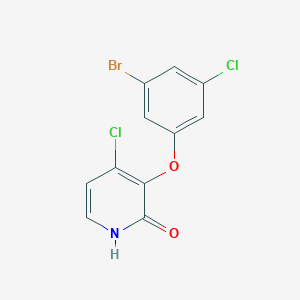
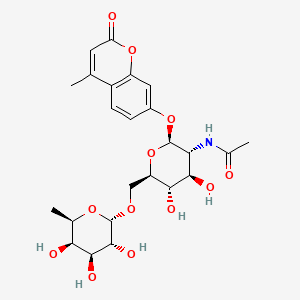
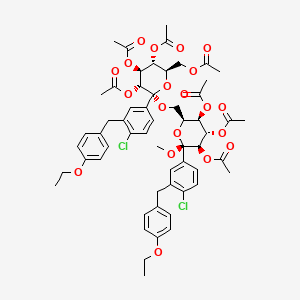
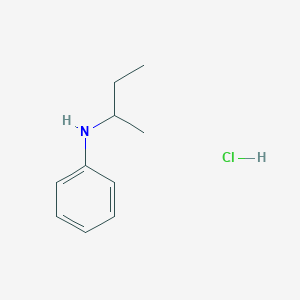


![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)





![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

